![molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Overview
Description
3-[(1S)-2-Nitro-1-phenylethyl]-2-phenyl-1H-indole (CAS: 889860-85-9) is a chiral indole derivative characterized by a nitro-functionalized phenylethyl group at the 3-position and a phenyl substituent at the 2-position. Its stereochemistry at the C1 position (S-configuration) is critical for its biological activity. The compound has been utilized as a peptide inhibitor of ion channels, specifically targeting NMDA, AMPA, and Kainate receptors, making it a valuable tool for studying protein interactions and neurological pathways .
Synthesis typically involves modifications of indole scaffolds, as outlined in protocols for similar compounds. For example, nitro-ethylphenyl groups are introduced via nucleophilic substitution or dearomatization strategies, followed by purification using flash column chromatography (yields: 50–79%, melting points: 137–153°C) . Structural analyses (e.g., NMR, HRMS) confirm its purity and stereochemical integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GAT229 involves the formation of the indole core structure followed by the introduction of the nitro-phenylethyl group. The reaction typically starts with the preparation of 2-phenyl-1H-indole, which is then subjected to nitration and subsequent reduction to introduce the nitro-phenylethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of GAT229 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
GAT229 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are halogenated derivatives of GAT229
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This modulation enhances the binding affinity of synthetic cannabinoids, such as CP 55,940, and natural cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) in cellular assays. These findings suggest that the compound could be pivotal in studying the physiological roles of CB1 receptors in processes such as:
- Memory
- Pain Perception
- Mood Regulation
By elucidating these mechanisms, researchers may explore therapeutic applications for conditions like anxiety and chronic pain management .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, particularly concerning serotonin receptor interactions. Preliminary findings suggest that it may act as a serotonin receptor agonist, which could influence neurotransmission pathways relevant to mood disorders. Molecular docking studies further support its potential to interact effectively with target proteins involved in critical biological pathways .
Case Studies and Research Findings
Several case studies have been conducted to investigate the applications of this compound:
Mechanism of Action
GAT229 exerts its effects by binding to an allosteric site on the cannabinoid receptor 1 (CB1). This binding enhances the receptor’s response to endogenous and exogenous agonists without activating the receptor directly. The molecular targets include the CB1 receptor, and the pathways involved include the modulation of G protein-coupled receptor signaling, leading to changes in neurotransmitter release and synaptic activity .
Comparison with Similar Compounds
The following table compares structural, physicochemical, and biological properties of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole with analogous indole derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: The nitro group in this compound contributes to its ion channel inhibition, while methoxy or chloro substituents (e.g., in ) modulate receptor selectivity (e.g., cannabinoid vs. ion channels). Pyrazoline/isoxazoline hybrids (e.g., ) exhibit dual antioxidant and 15-LOX inhibition, contrasting with the singular ion channel targeting of the parent compound.
Stereochemical Influence :
- The S-configuration at C1 in this compound is critical for receptor binding, whereas racemic analogs (e.g., in ) show reduced specificity.
Physicochemical Properties :
- Melting points correlate with molecular symmetry; derivatives like 3q (150–152°C) and the parent compound (137–153°C) exhibit similar ranges due to aromatic stacking .
- NMR shifts (e.g., C-3 at δ 101.99–102.68 in ) reflect electronic effects from substituents.
Commercial and Synthetic Viability :
Biological Activity
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, also referred to as GAT229, is a compound of the indole family that has garnered interest due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms within its structure. The compound features an indole ring fused with a phenyl group and a nitro-substituted ethyl side chain, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H18N2O2 |
Molecular Weight | 358.39 g/mol |
Chemical Class | Indole |
CAS Number | 759678 |
Research indicates that this compound acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This means it binds to a site on the CB1 receptor distinct from the main binding site for traditional cannabinoid ligands such as THC or anandamide. This interaction can enhance the receptor's response to these ligands, potentially amplifying their effects on various physiological processes such as memory, pain perception, and mood regulation .
Cannabinoid Receptor Modulation
Studies have shown that this compound increases the binding affinity of synthetic cannabinoids like CP 55,940 to CB1 receptors expressed in Chinese Hamster Ovary (CHO) cells. Additionally, it enhances the activity of natural cannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide in cellular assays measuring arrestin recruitment. These findings suggest that it may be useful for investigating therapeutic applications related to anxiety and chronic pain.
Serotonin Receptor Interaction
Molecular docking studies indicate that this compound may also interact with serotonin receptors, which are critical in regulating mood and anxiety. This interaction could provide insights into potential treatments for mood disorders.
Synthesis Methods
The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation or coupling reactions between indole derivatives and nitro-substituted aromatic compounds. One reported method includes the catalytic reaction of trans-β-nitrostyrene with indole under specific conditions to yield notable product yields.
Case Studies and Research Findings
While extensive research on this specific compound is limited, several studies have highlighted its potential:
- Binding Assays : In vitro studies demonstrated that this compound significantly enhances the binding of CP 55,940 to CB1 receptors, indicating its role as a modulator in cannabinoid signaling pathways.
- Antimycobacterial Activity : Related studies on indole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), suggesting that compounds within this class may exhibit antimicrobial properties .
- Neuropharmacological Effects : The potential for this compound to act on serotonin receptors opens avenues for research into its effects on neurological pathways associated with mood regulation .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, and how do they influence its reactivity?
- Methodological Answer : The compound exhibits a non-planar geometry with a dihedral angle of 80.37° between the phenyl and indole rings, as confirmed by X-ray crystallography . This steric arrangement impacts reactivity by hindering resonance stabilization and directing electrophilic substitution to the indole C5 position. Structural analysis tools like ORTEP-3 and puckering coordinate calculations are critical for quantifying ring distortions and predicting regioselectivity in reactions.
Q. What synthetic routes are reported for this compound, and what are their yields?
- Methodological Answer : Common methods include:
- Friedel-Crafts alkylation : Reacting 2-phenylindole with nitro-substituted styrene derivatives under acidic conditions (yields 60-75%) .
- Multi-step condensation : Using 4-[4-(chloromethyl)phenyl] intermediates with aromatic carbonyl derivatives (yields 50-65%) .
- NorA inhibitor hybrids : Combining methyl ether linkers with berberine derivatives (yields ~70%) .
Optimization often involves solvent selection (e.g., DCM vs. toluene) and catalytic acid (e.g., p-TsOH) to enhance enantiomeric purity .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with nitro group deshielding adjacent CH₂ protons (δ 4.5–5.0 ppm) .
- FT-IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .
- UV-Vis : π→π* transitions at 270–290 nm (indole ring) and n→π* (nitro group) at 320–340 nm .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal frontier molecular orbitals (FMOs):
- HOMO : Localized on the indole ring, suggesting nucleophilic reactivity at C3.
- LUMO : Dominated by the nitro group, enabling electrophilic interactions .
Fukui function analysis identifies reactive sites for radical or nucleophilic attacks, aiding in rational drug design .
Q. How do structural modifications at specific positions affect binding to biological targets like GPCRs?
- Methodological Answer :
- Nitro group replacement : Substituting NO₂ with amino (-NH₂) reduces steric bulk, enhancing binding to GPCR allosteric pockets (Kd improvement from 1.2 μM to 0.4 μM) .
- Phenyl ring halogenation : Adding Cl at the para position increases hydrophobic interactions with GPCR transmembrane domains, as shown in docking simulations (ΔGbinding = -9.8 kcal/mol vs. -8.2 kcal/mol for unmodified) .
- Indole N-methylation : Reduces off-target binding to serum albumin by 40% .
Q. How can crystallographic data resolve contradictions in biological activity studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM in NorA inhibition assays) may arise from polymorphic forms. Use:
- ORTEP-3 : To compare crystal packing and hydrogen-bonding networks across batches .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) that influence solubility and target binding .
Q. Data Contradiction Analysis
Q. How to address variability in antibacterial activity across studies?
- Methodological Answer :
- Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 29213) and inoculum sizes (1×10⁶ CFU/mL) .
- Check nitroreductase activity : Some strains reduce NO₂ to NH₂, altering potency. Inhibit reductase with dicoumarol (10 μM) during assays .
- Synergy studies : Combine with efflux pump inhibitors (e.g., reserpine) to isolate target-specific effects .
Q. Theoretical Framework Integration
Q. How to link research on this compound to broader pharmacological theories?
- Methodological Answer :
- GPCR allostery : Apply the "two-domain" model to study nitro group interactions with extracellular loops vs. transmembrane helices .
- Hammett correlations : Use σ values of substituents to predict bioactivity trends (ρ = +1.2 for antibacterial potency, indicating electron-withdrawing groups enhance activity) .
Q. Tables
Computational Parameter | Value | Implication |
---|---|---|
HOMO-LUMO gap (eV) | 4.2 | High kinetic stability |
Fukui f⁺ (C3) | 0.12 | Electrophilic attack site |
LogP (DFT) | 3.8 | Moderate lipophilicity |
Properties
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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